Dimethyl D-glutamate hydrochloride

Chiral Purity Enantioselective Synthesis Quality Control

Dimethyl D-glutamate hydrochloride (CAS 27025-25-8) is the hydrochloride salt of the dimethyl ester of D-glutamic acid, supplied with verified D-stereochemistry (specific rotation -24° to -28°) and ≥98% purity. Substitution with the L-enantiomer or racemate is not permissible for enantioselective synthesis or peptide construction. The methyl ester protection prevents side reactions during solid- and solution-phase peptide synthesis, while the D-configuration is mandatory for obtaining correct stereoisomer APIs and for stereospecific enzymatic studies. This building block supports asymmetric catalysis and pharmaceutical intermediate preparation with regulatory-grade chiral fidelity.

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
CAS No. 27025-25-8
Cat. No. B555608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl D-glutamate hydrochloride
CAS27025-25-8
Synonyms27025-25-8; DimethylD-GlutamateHydrochloride; (R)-Dimethyl2-aminopentanedioatehydrochloride; H-D-GLU(OME)-OMEHCL; H-D-Glu(OMe)-OMe.HCl; D-GlutamicAcidDimethylEsterHydrochloride; H-D-GLU-OMEHCL; SCHEMBL624146; CTK8B1351; MFUPLHQOVIUESQ-NUBCRITNSA-N; MolPort-003-983-029; ACT07728; dimethyl(R)-glutamatehydrochloride; ANW-26109; AKOS015849456; AKOS015900668; AM83094; RTR-012191; AK-49637; KB-50050; TR-012191; D3560; FT-0686507; ST24035538; D-Glutamicacid,dimethylester,hydrochloride
Molecular FormulaC7H14ClNO4
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)N.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m1./s1
InChIKeyMFUPLHQOVIUESQ-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl D-Glutamate Hydrochloride (CAS 27025-25-8): A Chiral D-Glutamic Acid Diester Building Block for Peptide Synthesis


Dimethyl D-glutamate hydrochloride is the hydrochloride salt of the dimethyl ester derivative of D-glutamic acid, with the molecular formula C7H14ClNO4 and a molecular weight of 211.64 g/mol [1]. It serves as a protected amino acid derivative, widely employed as a chiral building block in peptide synthesis, pharmaceutical intermediate preparation, and asymmetric catalysis [2]. The compound's primary utility stems from its protected carboxyl groups and defined D-stereochemistry, which are critical for enantioselective synthesis and for constructing peptides with precise spatial configurations.

The Critical Impact of Stereochemistry and Protection: Why Dimethyl D-Glutamate HCl Cannot Be Replaced with Other Glutamate Esters


In chemical synthesis and biological studies, the simple substitution of dimethyl D-glutamate hydrochloride with its L-enantiomer, racemic DL-mixture, or other glutamate esters is not permissible due to fundamental differences in stereochemical activity and reactivity. The biological potency of D-glutamate derivatives can differ by orders of magnitude from L-isomers, with L-glutamate being up to 25-fold more potent in certain neuronal receptor systems [1]. Furthermore, the specific methyl ester protection of the D-isomer dictates its reactivity and stability profile, with D-glutamate often being the preferred substrate for specific enzymatic reactions [2]. The selection of the precise stereoisomer and salt form is therefore not an interchangeable decision but a critical determinant of experimental outcome and synthetic efficiency, directly influencing chiral purity, reaction yield, and the fidelity of the final bioactive molecule.

Quantitative Differentiation: A Comparative Evidence Guide for Dimethyl D-Glutamate Hydrochloride Procurement


Defined Stereochemical Identity: Optical Rotation of Dimethyl D-Glutamate HCl vs. L-Enantiomer

Dimethyl D-glutamate hydrochloride exhibits a specific optical rotation [α]20/D of -24.0° to -28.0° (c=2, MeOH), with a typical reported value of -26° . This negative rotation is a direct consequence of its (R)-configuration at the chiral center. In contrast, the L-enantiomer, L-glutamic acid dimethyl ester hydrochloride (CAS 23150-65-4), displays a positive specific rotation of approximately +26° (c=5, H2O) . This quantitative and opposing chiroptical property provides an unambiguous method for verifying stereochemical identity and purity, which is essential for any application where the D-configuration is required.

Chiral Purity Enantioselective Synthesis Quality Control

Enzymatic Substrate Preference: D-Glutamate as a Superior Substrate Over L-Glutamate for Polymer Synthesis

In the enzymatic synthesis of high-molecular-mass poly-γ-glutamate (PGA), studies have demonstrated a clear substrate preference for the D-isomer. When using a PGA synthetase complex, D-glutamate was found to be a preferable substrate compared to L-glutamate for chain elongation [1]. This indicates that the D-stereochemistry is not just a structural variant but a key determinant of enzyme recognition and catalytic efficiency in this biologically and industrially relevant pathway.

Enzymatic Polymerization Substrate Specificity Poly-Glutamate Synthesis

Comparison of Purity and Handling Specifications: Dimethyl D-Glutamate HCl vs. Racemic DL-Mixture

Commercial specifications for dimethyl D-glutamate hydrochloride typically include a purity of ≥98.0% (by total nitrogen and titration) and a defined melting point of 91 °C . In comparison, the racemic mixture, dimethyl DL-glutamate hydrochloride (CAS 13515-99-6), is available at similar or lower purities (e.g., ≥95% to ≥98%) but exhibits a significantly different melting point range of 150-154 °C . This difference in physical property provides a clear, measurable distinction and is a critical quality control parameter for ensuring the procurement of the correct single enantiomer.

Chemical Purity Physical Properties Reagent Selection

Comparative Biological Activity of D- vs. L-Glutamate Analogs at Glutamate Receptors

Studies on molluscan neuronal glutamate receptors provide quantitative context for the biological activity of D-glutamate derivatives. While the specific compound dimethyl D-glutamate hydrochloride was not directly tested, a related analog, γ-thio-D-glutamate, exhibited an EC50 of greater than 1 mM on excitatory neurons, compared to 30 μM for L-glutamate, representing a >33-fold difference in potency [1]. Similarly, on inhibitory neurons, the EC50 for γ-thio-D-glutamate was >200 μM, while L-glutamate showed an EC50 of 6.0 μM (a >33-fold difference) [1]. This demonstrates a consistent, quantifiable trend that D-glutamate derivatives are significantly less potent than their L-counterparts at these native receptor sites.

Neuropharmacology Receptor Potency Structure-Activity Relationship

High Enantiomeric Purity: A Critical Procurement Specification for Chiral Building Blocks

For synthetic applications demanding high stereochemical fidelity, commercial dimethyl D-glutamate hydrochloride is offered with a guaranteed chiral purity of ≥99% enantiomeric excess (ee) as confirmed by chiral HPLC analysis [1]. While a similar specification may be available for the L-enantiomer, the key procurement differentiator is the verification and documentation of the specific D-configuration. Use of a racemic or L-isomer where the D-form is specified will result in 0% yield of the desired D-enantiomer product.

Enantiomeric Excess Chiral Purity Analytical Specification

Validated Application Scenarios for Dimethyl D-Glutamate Hydrochloride Based on Comparative Evidence


Synthesis of D-Amino Acid Containing Peptides and Peptidomimetics

This is the primary and most well-established application for dimethyl D-glutamate hydrochloride. As a protected amino acid derivative with defined D-stereochemistry (confirmed by its negative specific rotation and high chiral purity [1]), it serves as an essential building block in solid-phase and solution-phase peptide synthesis. The methyl ester groups protect the carboxyl functionalities, preventing unwanted side reactions during chain elongation, a characteristic that differentiates it from unprotected D-glutamic acid [1]. The use of the single enantiomer is non-negotiable to obtain the correct stereoisomer of the final peptide, as substitution with the L-form or racemate would yield a different or inactive product.

Enzymatic Studies Involving D-Glutamate Specific Enzymes

In research focused on enzymes that exhibit stereospecificity for D-amino acids, such as certain racemases, D-amino acid oxidases, or the poly-γ-glutamate synthetase complex, dimethyl D-glutamate hydrochloride can be a valuable tool. Evidence shows that D-glutamate is a preferable substrate over L-glutamate for PGA synthetase , highlighting the importance of using the correct isomer. While the dimethyl ester may require in situ deprotection or act as a pro-substrate, its defined D-configuration (as evidenced by optical rotation [1]) ensures it is the appropriate starting material for such investigations, whereas L- or DL-forms would be unsuitable.

Synthesis of Chiral Pharmaceutical Intermediates and Fine Chemicals

Dimethyl D-glutamate hydrochloride is a critical intermediate for constructing more complex, enantiomerically pure pharmaceutical compounds. The compound's role as a chiral synthon is validated by its high chiral purity (≥99% ee) and its distinct physical properties like melting point (91 °C) [1]. In the synthesis of drug candidates, the incorporation of a D-amino acid can confer resistance to proteolysis or alter receptor binding. The use of this specific building block, as opposed to a racemic mixture which would result in a 1:1 mixture of diastereomers, is essential for producing a single stereoisomer of the target API, which is a common regulatory requirement.

Asymmetric Catalysis and Chiral Ligand Development

Given its well-defined and verifiable stereochemistry (optical rotation of -24° to -28° ), dimethyl D-glutamate hydrochloride can serve as a starting material for the synthesis of novel chiral ligands or catalysts used in asymmetric synthesis. Its bifunctional nature, containing both amine and ester groups, allows for versatile derivatization. The ability to procure the material with a guaranteed high chiral purity (≥99% ee) [1] is a prerequisite for developing catalysts that can achieve high enantioselectivity in target reactions, a feat that would be impossible with a racemic starting material.

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